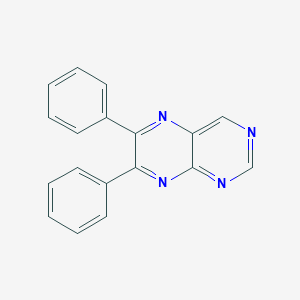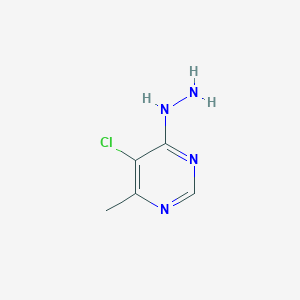![molecular formula C9H14O5 B372779 4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B372779.png)
4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol. This compound is widely employed in biomedical research due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods are often kept confidential by manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving cellular processes and metabolic pathways.
Medicine: Investigated for its potential antiviral and antineoplastic properties.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. It exhibits antiviral and antineoplastic efficacy, and holds promise in ameliorating the impacts of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,3bS,6aR,7aR)-2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d]-1,3-dioxole-5-ol
- (1S,2R,6R,8R)-4,4-Dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0 2,6]undecan-10-ol .
Uniqueness
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in various scientific fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C9H14O5 |
|---|---|
Molekulargewicht |
202.2g/mol |
IUPAC-Name |
4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-7-6-5(4(10)3-11-6)12-8(7)14-9/h4-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
NHMLZHUGFPTAMY-UHFFFAOYSA-N |
SMILES |
CC1(OC2C3C(C(CO3)O)OC2O1)C |
Kanonische SMILES |
CC1(OC2C3C(C(CO3)O)OC2O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















